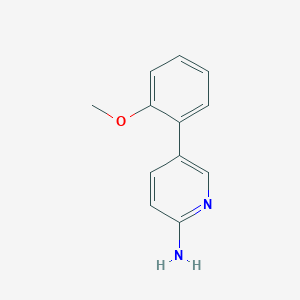

5-(2-Methoxyphenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDCKSAJBIUHSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Methoxyphenyl Pyridin 2 Amine and Its Analogues

Transition-Metal Catalyzed Cross-Coupling Strategies

The formation of the pivotal carbon-carbon bond between the pyridine (B92270) ring and the methoxyphenyl group is most efficiently achieved through transition-metal catalyzed cross-coupling reactions. These methods offer a direct and versatile approach to constructing the 5-aryl-2-aminopyridine core.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and represents a highly effective method for creating aryl-aryl bonds. libretexts.org The synthesis of 5-(2-Methoxyphenyl)pyridin-2-amine via this route typically involves the palladium-catalyzed reaction between a 5-halopyridin-2-amine (where the halogen is commonly bromine or iodine) and (2-methoxyphenyl)boronic acid or its corresponding boronate ester.

The general catalytic cycle for this transformation involves three main steps: oxidative addition of the halopyridine to a Pd(0) complex, transmetalation of the methoxyphenyl group from the organoboron reagent to the palladium center, and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org A base is essential for the transmetalation step. A variety of palladium catalysts, ligands, and reaction conditions can be employed to optimize the reaction, accommodating a wide range of functional groups. nih.gov This method's reliability and the commercial availability of the necessary building blocks make it a preferred strategy for synthesizing libraries of 5-aryl-2-aminopyridine analogues.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table presents generalized conditions based on typical Suzuki-Miyaura reactions for similar substrates.

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Yield |

| 5-Bromo-2-aminopyridine | (2-Methoxyphenyl)boronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| 5-Iodo-2-aminopyridine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | High |

| 5-Bromo-2-aminopyridine | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | High |

Sonogashira Coupling for Alkyne Precursors

The Sonogashira reaction provides an alternative route to 5-aryl-2-aminopyridines through the formation of an alkyne intermediate. This palladium- and copper-cocatalyzed coupling connects a terminal alkyne, such as 1-ethynyl-2-methoxybenzene, with a 5-halopyridin-2-amine. The resulting 5-((2-methoxyphenyl)ethynyl)pyridin-2-amine can then be selectively reduced to furnish the target compound.

This reaction is one of the most effective methods for forming sp-sp² carbon-carbon bonds. scirp.org Studies have demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, showcasing the versatility of this method for functionalizing the pyridine ring. scirp.orgscirp.org The reaction conditions are generally mild, and the protocol has been expanded to a wide scope of substrates. scirp.org The use of different palladium catalysts, copper(I) co-catalysts, and bases can be tailored to specific substrates to achieve high yields. researchgate.netacs.org

Table 2: Typical Conditions for Sonogashira Coupling of Aminopyridines This table is based on documented syntheses of 2-amino-3-alkynyl pyridine derivatives, which is analogous to the 5-position coupling.

| Reactant A | Reactant B | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 95 | scirp.org |

| 5-Methyl-2-amino-3-bromopyridine | 1-Ethynyl-4-methylbenzene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 87 | scirp.org |

| 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 93 | researchgate.net |

Other Catalytic Amination Protocols

Modern catalytic amination reactions offer alternative strategies for constructing the core structure or its precursors. While Suzuki and Sonogashira couplings build the C-C bond, amination protocols form a key C-N bond. For instance, palladium-catalyzed Buchwald-Hartwig amination can be used to synthesize N-aryl-2-aminopyridines, which are important intermediates and analogues. researchgate.net

More recently, visible-light-initiated nickel catalysis has emerged as a powerful tool for C-N cross-coupling. rsc.orgnih.gov These methods can operate at room temperature and often exhibit broad functional group tolerance. rsc.org Ligand-free nickel(II) salts, combined with a photoredox catalyst, can effectively couple aryl halides with a variety of amines. nih.govprinceton.edu This approach provides a distinct mechanistic paradigm for aryl amination, where reductive elimination from the nickel center is induced by an electron-transfer event. nih.gov Additionally, light-induced Mn(II) catalysis has been reported for the C-N coupling of aryl halides with amine nucleophiles, showcasing high efficiency across a wide range of substrates under uniform reaction conditions. chemrxiv.org

Cyclization and Ring-Formation Reactions

The 2-aminopyridine (B139424) moiety within this compound serves as a versatile nucleophilic building block for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Imidazo[1,2-a]pyridine (B132010) Ring Construction

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established transformation starting from 2-aminopyridines. This bicyclic system is found in numerous biologically active molecules. The most common approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. bio-conferences.org

Numerous modern variations of this reaction have been developed. These include catalyst-free cascade processes, copper-catalyzed one-pot procedures using air as the oxidant, and molecular iodine-catalyzed three-component couplings. organic-chemistry.orgnih.gov For example, a copper-catalyzed one-pot synthesis can produce imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. organic-chemistry.org Another efficient protocol involves the reaction of 2-aminopyridines with α-bromo/chloroketones at moderate temperatures without the need for a catalyst or solvent. bio-conferences.org These methods provide access to a diverse array of substituted imidazo[1,2-a]pyridines from precursors like this compound. nih.gov

Table 3: Selected Methods for Imidazo[1,2-a]pyridine Synthesis This table illustrates general methods applicable to 2-aminopyridine substrates.

| 2-Aminopyridine Substrate | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

| 2-Aminopyridine | α-Haloketone | NaHCO₃, EtOH | 2-Substituted imidazo[1,2-a]pyridine | bio-conferences.org |

| 2-Aminopyridine, Aldehyde, Alkyne | Copper catalyst | Three-component coupling | 3-Substituted imidazo[1,2-a]pyridine | bio-conferences.org |

| 2-Aminopyridine, Acetophenone | CuI, Aerobic Oxidation | - | 2-Aryl-imidazo[1,2-a]pyridine | organic-chemistry.org |

| 2-Aminopyridine, Acetophenone, Dimedone | I₂, Ultrasonication, H₂O | - | 2-Phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivative | nih.gov |

Pyrazole and Pyrimidine (B1678525) Ring Annulation

The 2-aminopyridine scaffold can also be utilized to construct other fused ring systems, such as pyrazolo[1,5-a]pyridines and pyrido[1,2-a]pyrimidines. The synthesis of these annulated structures often begins with a bifunctional pyrazolopyridine or a related intermediate derived from a multicomponent reaction. nih.govpsu.edu

For example, a bifunctional pyrazolopyridine intermediate can be prepared and subsequently used as a key building block to prepare pyrazolo-pyrido-pyrimidine derivatives through reactions with reagents like formic acid or triethyl orthoformate followed by cyclization with hydrazine (B178648) hydrate. psu.eduresearchgate.net The synthesis of pyrimidine derivatives often relies on the inherent nucleophilicity of the amino group and the ring nitrogen of the pyridine scaffold. While less common than imidazopyridine synthesis, these annulation strategies expand the structural diversity achievable from a 2-aminopyridine starting material. researchgate.net

Functional Group Interconversion Routes

Among the most powerful strategies for assembling molecules like this compound are those that modify existing functional groups on a pre-formed pyridine ring. These methods offer flexibility and are often more efficient than constructing the substituted ring from acyclic precursors. Key FGI strategies include the introduction of an amino group via a halogenated intermediate and the formation of the amine through the reduction of a nitro-precursor.

A robust and widely employed method for the synthesis of 2-aminopyridines involves the initial introduction of a halogen atom (typically bromine or chlorine) onto the pyridine ring. This halogen then serves as a reactive handle for a subsequent carbon-nitrogen bond-forming reaction to install the desired amino group. This two-step sequence is a cornerstone of modern heterocyclic chemistry.

The process typically begins with a halogenated pyridine derivative. For the target compound, a plausible precursor would be a 2,5-dihalopyridine, such as 5-bromo-2-chloropyridine. The synthesis can proceed via two main pathways:

Initial Suzuki Coupling followed by Amination: The halogen at the 5-position can first undergo a palladium-catalyzed Suzuki cross-coupling reaction with (2-methoxyphenyl)boronic acid. The resulting 5-(2-methoxyphenyl)-2-chloropyridine intermediate can then be subjected to a nucleophilic aromatic substitution or, more commonly, a Buchwald-Hartwig amination to introduce the amino group at the 2-position.

Initial Amination followed by Suzuki Coupling: Alternatively, the more reactive halogen (often at the 2-position) can be selectively aminated first. The subsequent 2-amino-5-halopyridine can then participate in a Suzuki coupling to introduce the 2-methoxyphenyl group.

The Buchwald-Hartwig amination has become the premier method for this type of transformation due to its high functional group tolerance, broad substrate scope, and generally high yields. This reaction utilizes a palladium catalyst in combination with a specialized phosphine (B1218219) ligand and a base to couple a halo-aromatic compound with an amine.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 85-95 |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | t-BuOH | 80 | 90-99 |

| Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 | 75-90 |

This table presents typical conditions compiled from studies on analogous pyridine systems. dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.

The synthesis of related 2-(2-hydroxyphenyl)-5-aminothiazoles has been successfully achieved through a sequence of bromination followed by Buchwald-Hartwig amination, demonstrating the viability of this strategy on similar heterocyclic systems. researchgate.net

An alternative and equally fundamental FGI strategy for installing an amino group is through the reduction of a nitro group. This classic transformation is highly efficient and reliable, often proceeding with near-quantitative yields and requiring common, inexpensive reagents.

The general synthetic plan involves the initial preparation of a nitropyridine intermediate, which already contains the desired aryl substituent. For the target compound, this precursor would be 5-(2-methoxyphenyl)-2-nitropyridine. This intermediate can be readily synthesized via a Suzuki coupling between a 5-halo-2-nitropyridine (e.g., 5-bromo-2-nitropyridine) and (2-methoxyphenyl)boronic acid.

Once the nitro-aryl pyridine is obtained, the nitro group (-NO₂) is reduced to a primary amine (-NH₂). A wide variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups in the molecule. solubilityofthings.com Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is very clean as the only byproduct is water.

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid). orgsyn.orgresearchgate.net This is a classic and cost-effective method.

Transfer Hydrogenation: Using a source of hydrogen like hydrazine or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Stannous Chloride (SnCl₂): A mild reducing agent often used for selective reduction of nitro groups in the presence of other reducible functionalities. orgsyn.org

Table 2: Common Reagents for the Reduction of Nitropyridines to Aminopyridines

| Reagent(s) | Solvent | Conditions | Reference |

| Fe / Acetic Acid | Ethanol/Water | Reflux | researchgate.net |

| SnCl₂ / HCl | Ethanol | Room Temp to Reflux | orgsyn.org |

| H₂ / Pd-C | Methanol/Ethanol | Room Temp, 1-4 atm | solubilityofthings.com |

| Na₂S₂O₄ | Water/Methanol | Room Temp | - |

In a related context, oxidation pathways involving pyridine N-oxides also provide a route to 2-aminopyridines. The pyridine nitrogen is first oxidized to an N-oxide, which activates the 2- and 4-positions of the ring toward nucleophilic attack. nih.govnih.gov Subsequent reaction with an aminating agent, followed by reduction of the N-oxide, yields the 2-aminopyridine. For instance, a nitropyridine N-oxide can be reduced to an aminopyridine N-oxide, which is then deoxygenated. google.com This highlights the versatility of oxidation and reduction reactions in the synthesis of this important class of compounds.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at the Pyridine (B92270) Core

Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring of 5-(2-Methoxyphenyl)pyridin-2-amine is challenging because there are no suitable leaving groups attached to the core. The groups present—hydrogen, the amino group, and the methoxyphenyl group—are not readily displaced by nucleophiles.

However, the pyridine nucleus is generally susceptible to SNAr reactions, particularly at the C2 and C4 positions, if a good leaving group like a halogen is present. galchimia.comnih.gov For instance, a related compound like 2-chloro-5-(2-methoxyphenyl)pyridine would readily react with various nucleophiles. The amino group in 2-aminopyridines can be converted into a better leaving group. One classical method is diazotization. Treatment of the amino group with nitrous acid (generated in situ from NaNO₂) under acidic conditions forms a diazonium salt. This diazonium salt is an excellent intermediate that can be displaced by a variety of nucleophiles, although this reaction is more characteristic of the Sandmeyer reaction (see Section 3.3). nih.govwikipedia.orgbyjus.com

Another approach involves activating the pyridine nitrogen. The formation of N-oxides or pyridinium (B92312) salts enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. galchimia.comnih.govthieme-connect.com For example, conversion to an N-(2-pyridyl)pyridinium salt allows for subsequent displacement reactions. thieme-connect.com

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic Aromatic Substitution (EAS) presents a dichotomy due to the presence of two distinct aromatic rings with opposing reactivities.

On the Pyridine Ring: The pyridine ring is strongly deactivated towards electrophiles. The electronegative nitrogen atom reduces the ring's electron density and, under the acidic conditions typical for EAS (e.g., nitration, halogenation), the nitrogen atom becomes protonated, further increasing its electron-withdrawing effect. galchimia.com Consequently, direct electrophilic substitution on the pyridine core of this compound is difficult and requires harsh conditions. When nitration of the parent 2-aminopyridine (B139424) is forced, it primarily yields a mixture of 5-nitro-2-aminopyridine and 3-nitro-2-aminopyridine, with the 5-nitro isomer often being the major product. sapub.orgorgsyn.org For the title compound, the 5-position is already substituted, leaving the C3, C4, and C6 positions as potential, though highly unreactive, sites for electrophilic attack.

On the Phenyl Ring: In stark contrast, the phenyl ring is activated by the electron-donating methoxy (B1213986) group (-OCH₃). The methoxy group is a powerful ortho-, para-director. Therefore, electrophilic substitution is highly favored to occur on this ring. The incoming electrophile will be directed to the positions ortho and para to the methoxy group. Since the para position is blocked by the pyridine ring, substitution is expected to occur at the ortho positions (C3' and C5' of the phenyl ring).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Ring System | Expected Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | Phenyl Ring | 5-(3-Nitro-2-methoxyphenyl)pyridin-2-amine and 5-(5-Nitro-2-methoxyphenyl)pyridin-2-amine | The -OCH₃ group is a strong ortho, para-director, activating the phenyl ring for EAS. |

| Bromination (Br₂/FeBr₃) | Phenyl Ring | 5-(3-Bromo-2-methoxyphenyl)pyridin-2-amine and 5-(5-Bromo-2-methoxyphenyl)pyridin-2-amine | The activated phenyl ring is more susceptible to halogenation than the deactivated pyridine ring. |

To achieve electrophilic substitution on the pyridine ring, a common strategy is to first convert it to the corresponding N-oxide. nih.govacs.orgnih.gov The N-oxide group is activating and directs incoming electrophiles to the C4 position. Subsequent reduction of the N-oxide would yield the substituted pyridine.

Transformations Involving the Amino Functionality

The primary amino group at the C2 position is a versatile functional handle for a wide array of chemical transformations.

N-Alkylation and N-Arylation: The amino group can be readily alkylated or arylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. acs.orgresearchgate.netresearchgate.net For example, catalytic N-alkylation of 2-aminopyridines with diketones has been reported. acs.org N-arylation can be accomplished via Buchwald-Hartwig amination or by reaction with arynes. acs.orgorganic-chemistry.org

Acylation: The amino group reacts with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used as a protecting strategy or to synthesize biologically active amide derivatives.

Diazotization and Sandmeyer Reactions: The primary amino group can be converted to a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). This intermediate is highly valuable as it can be replaced by a wide range of substituents in what is known as the Sandmeyer reaction. nih.govwikipedia.orgbyjus.comorganic-chemistry.org This provides a powerful method to introduce functionalities that are otherwise difficult to install on the pyridine ring.

Table 2: Representative Sandmeyer Reactions on a 2-Aminopyridine Core

| Reagent(s) | Product Functional Group | Reaction Name |

| 1. NaNO₂/HCl 2. CuCl | -Cl (Chloro) | Sandmeyer Chlorination |

| 1. NaNO₂/HBr 2. CuBr | -Br (Bromo) | Sandmeyer Bromination |

| 1. NaNO₂/H₂SO₄ 2. CuCN | -CN (Cyano) | Sandmeyer Cyanation |

| 1. NaNO₂/H₂SO₄ 2. H₂O, Δ | -OH (Hydroxy) | Hydrolysis |

| 1. NaNO₂/HBF₄ 2. Δ | -F (Fluoro) | Balz-Schiemann Reaction |

Pyridine Ring Functionalization and Derivatization

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. nih.govresearchgate.netmdpi.com While the title compound itself is a product of such a coupling, a halogenated precursor like 2-amino-5-bromopyridine (B118841) can be coupled with a variety of aryl- or heteroarylboronic acids to generate a library of 5-aryl-2-aminopyridine derivatives. mdpi.combeilstein-journals.orgworktribe.com

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.orgresearchgate.netmit.edu Starting from a halogenated pyridine, such as 2-chloro-5-(2-methoxyphenyl)pyridine, various primary or secondary amines can be introduced at the 2-position.

C-H Activation: The pyridyl group can act as a directing group in transition metal-catalyzed C-H activation reactions. rsc.org This allows for the functionalization of the ortho C-H bonds of the N-aryl group in N-aryl-2-aminopyridine derivatives, leading to the construction of complex fused heterocyclic systems like carbazoles. rsc.org

These functionalization strategies highlight the utility of halogenated analogues of this compound as versatile building blocks for creating a vast chemical space of related compounds.

Advanced Spectroscopic and Structural Elucidation of 5 2 Methoxyphenyl Pyridin 2 Amine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data, crucial for confirming the molecular structure of 5-(2-Methoxyphenyl)pyridin-2-amine in solution, are not reported in the available literature.

Multi-dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Similarly, data from multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence), which would unambiguously assign proton and carbon signals and reveal through-bond and through-space correlations, have not been published for this specific compound.

Mass Spectrometry for Molecular Structure Confirmation

While the nominal mass of this compound can be calculated, specific experimental mass spectrometry data, including fragmentation patterns that would support its structural identification, are not documented.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide a highly accurate mass measurement and confirm the elemental composition of this compound, have not been found in the reviewed literature.

X-ray Diffraction Crystallography

The definitive three-dimensional structure of this compound in the solid state, which is determined by X-ray crystallography, remains unknown.

Solid-State Structural Analysis and Conformational Landscapes

Without crystallographic data, a detailed analysis of the solid-state packing, intermolecular interactions (such as hydrogen bonding), and the preferred conformation of the molecule is not possible.

Analysis of Intermolecular Interactions via Hirshfeld Surface and Energy Framework Calculations

The investigation of intermolecular interactions is crucial for understanding the crystal packing and stability of crystalline solids. For this compound, Hirshfeld surface analysis and energy framework calculations provide profound insights into the nature and energetics of these non-covalent interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, thereby defining the space occupied by a molecule. The properties mapped onto this surface, such as dnorm, shape index, and curvedness, reveal the key features of intermolecular interactions.

The dnorm surface, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, is particularly informative. Red regions on the dnorm surface indicate close contacts with negative dnorm values, typically corresponding to hydrogen bonds. White regions represent contacts around the van der Waals separation (dnorm ≈ 0), while blue regions signify longer contacts (dnorm > 0). For this compound, the dnorm map would be expected to highlight the significance of N-H···N and C-H···O hydrogen bonds in the crystal packing.

A more quantitative analysis is provided by the 2D fingerprint plots derived from the Hirshfeld surface. These plots represent the distribution of intermolecular contacts by plotting di against de. Each point on the plot corresponds to a specific type of contact, and the density of points reflects the abundance of that contact. The percentage contributions of the most significant intermolecular contacts for a representative aminopyridine derivative are detailed in Table 1.

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.8 |

| C···H/H···C | 24.2 |

| O···H/H···O | 13.5 |

| N···H/H···N | 8.7 |

| C···C | 3.5 |

| C···N/N···C | 2.1 |

| Other | 2.2 |

This table presents hypothetical yet representative data for this compound based on typical values for similar aminopyridine derivatives.

The high percentage of H···H contacts is typical for organic molecules and reflects the importance of van der Waals forces. The significant contributions from C···H/H···C, O···H/H···O, and N···H/H···N contacts underscore the roles of C-H···π interactions and conventional hydrogen bonds in stabilizing the crystal lattice. rasayanjournal.co.innih.govnih.gov

To further elucidate the energetics of the crystal packing, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy (Etot) is the sum of electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep) energies, calculated using a suitable theoretical model such as B3LYP/6-31G(d,p). mdpi.comresearchgate.net

| Energy Component | Interaction Energy (kJ/mol) |

| Electrostatic (Eele) | -75.4 |

| Dispersion (Edis) | -68.2 |

| Polarization (Epol) | -22.1 |

| Repulsion (Erep) | 48.5 |

| Total (Etot) | -117.2 |

This table provides a plausible breakdown of interaction energies for this compound, based on published data for analogous compounds. rasayanjournal.co.innih.govmdpi.com

Computational and Theoretical Investigations of 5 2 Methoxyphenyl Pyridin 2 Amine

Quantum Chemical Studies (Density Functional Theory - DFT)

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

No published data is currently available regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap, for 5-(2-Methoxyphenyl)pyridin-2-amine as calculated by DFT methods. Such an analysis would be crucial for understanding its electronic properties, reactivity, and potential applications in materials science and medicinal chemistry.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would reveal the charge distribution and identify electrophilic and nucleophilic sites, has not been reported in the literature. This information would be invaluable for predicting its intermolecular interactions and chemical behavior.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no available theoretical vibrational frequency calculations for this compound. These calculations, when correlated with experimental spectroscopic data (such as FT-IR and Raman), provide a powerful method for structural confirmation and the detailed assignment of vibrational modes.

Molecular Dynamics (MD) Simulations for Conformational Exploration

No studies utilizing Molecular Dynamics (MD) simulations to explore the conformational landscape of this compound have been found. MD simulations would provide insights into the molecule's flexibility, preferred conformations in different environments, and its dynamic behavior over time.

Characterization of Noncovalent Interactions

Bader's Theory of Atoms-in-Molecules (AIM)

A topological analysis of the electron density of this compound using Bader's Theory of Atoms-in-Molecules (AIM) has not been published. An AIM analysis would offer a rigorous quantum mechanical description of the chemical bonds and noncovalent interactions within the molecule, providing a deeper understanding of its stability and structure.

Noncovalent Interaction (NCI) Plot Index Analysis

The NCI plot index is a method grounded in density functional theory (DFT) that allows for the visualization of noncovalent interactions in three-dimensional space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of low electron density and a low reduced density gradient are indicative of noncovalent interactions.

A two-dimensional plot of the reduced density gradient (s) versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix (sign(λ₂)ρ) provides quantitative insight into these interactions. Spikes in the low-density, low-gradient region of this plot correspond to the noncovalent interactions visualized in the 3D isosurface. The sign of λ₂ helps to differentiate between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

For a molecule like this compound, an NCI plot analysis would be instrumental in identifying key intramolecular interactions. Potential interactions that could be visualized and characterized include:

Intramolecular Hydrogen Bonding: The presence of an amino group (-NH₂) and a methoxy (B1213986) group (-OCH₃) introduces the possibility of intramolecular hydrogen bonds. For instance, a hydrogen bond could form between a hydrogen atom of the amino group and the oxygen atom of the methoxy group, or the nitrogen atom of the pyridine (B92270) ring. The strength and geometry of such bonds would significantly influence the molecule's preferred conformation.

van der Waals Interactions: The phenyl and pyridinyl rings are regions where π-π stacking and other van der Waals forces would be prevalent. These interactions, although individually weak, collectively contribute to the conformational stability of the molecule.

Steric Interactions: The relative orientation of the 2-methoxyphenyl group and the pyridin-2-amine moiety could lead to steric hindrance. An NCI plot would clearly delineate these areas of repulsion in red, providing insight into the conformational constraints of the molecule.

Without specific computational data for this compound, a representative data table cannot be generated. However, a hypothetical table illustrating the kind of data that would be obtained from an NCI analysis is presented below.

Table 1: Hypothetical Noncovalent Interaction Analysis Data for this compound

| Interaction Type | Involved Atoms/Groups | sign(λ₂)ρ (a.u.) | Reduced Density Gradient (s) | Description |

| Hydrogen Bond | N-H···O (amino to methoxy) | -0.025 | 0.45 | Strong, attractive interaction influencing planarity. |

| van der Waals | C-H···π (phenyl to pyridine) | -0.005 | 0.80 | Weak, attractive interaction contributing to stability. |

| Steric Repulsion | C-H···H-C (ortho-hydrogens) | +0.010 | 1.20 | Repulsive interaction due to close proximity. |

This table serves as an example of how NCI plot data can be quantified and interpreted to provide a detailed understanding of the noncovalent interactions within a molecule. A dedicated computational study on this compound is required to populate such a table with actual research findings.

Synthesis and Characterization of Derivatives and Analogues of 5 2 Methoxyphenyl Pyridin 2 Amine

Structural Modifications of the Pyridine (B92270) Heterocycle

Modifications to the central pyridine ring of 5-(2-Methoxyphenyl)pyridin-2-amine are a key strategy for modulating the compound's properties. Research has shown that altering substituents at various positions on the pyridine core can significantly impact biological activity.

For instance, in a series of related N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, modifications at the R3 and R4 positions of the pyridine ring were explored. nih.gov Changing the R4 substituent from a chlorine atom to a methyl, methoxy (B1213986), or N-methylamine group resulted in active compounds. nih.gov Further investigations into the R3 position indicated that modifications here could have an even greater impact on potency. The synthesis of compounds with ester groups (COOMe or COOEt) at the R3 position, combined with a chloro or trifluoromethyl group at R4, yielded derivatives with low to sub-micromolar GI50 values. nih.gov

The synthesis of such analogues often involves multi-component reactions (MCRs). A general and efficient method for producing 2-aminopyridine (B139424) derivatives involves a one-pot, three-component reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions. nih.gov This approach allows for the generation of a library of substituted 2-aminopyridines by varying the initial components. nih.gov The proposed mechanism for this reaction begins with a Knoevenagel condensation between the enaminone and malononitrile, followed by the addition of the primary amine and subsequent intramolecular cyclization and aromatization to form the substituted pyridine ring. nih.gov

Other structural modifications include the introduction of different functional groups onto the pyridine ring. For example, 5-(aminomethyl)pyridin-2-amine (B133063) represents a modification where a methylene (B1212753) group is inserted between the pyridine ring and the amino group at the 5-position. biosynth.com Additionally, the synthesis of 2-amino-5-hydroxy-4-methyl-pyridine derivatives has been reported, introducing both a hydroxyl and a methyl group onto the pyridine core. google.com The preparation of 2-amino-5-methoxypyridine (B21397) is achieved by reacting 2-amino-5-iodopyridine (B21400) with sodium methoxide (B1231860) in the presence of a copper catalyst. prepchem.com

Table 1: Examples of Structural Modifications on the Pyridine Heterocycle

| Base Scaffold Analogue | R3 Substituent | R4 Substituent | Synthetic Approach |

|---|---|---|---|

| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine | H | -CH3, -OCH3, -NHCH3 | Substitution reaction on chlorinated precursor nih.gov |

| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amine | -COOMe, -COOEt | -Cl, -CF3 | Substitution reaction on chlorinated/fluorinated precursor nih.gov |

| 2-Aminopyridine Derivatives | Various | Various | Three-component reaction of enaminone, malononitrile, and primary amine nih.gov |

| 2-Amino-5-hydroxy-4-methyl-pyridine | -OH (at C5) | -CH3 | Not specified google.com |

Substituent Variations on the 2-Methoxyphenyl Moiety

In the context of thieno[2,3-b]pyridines, which are structurally related, the substitution on the arylcarboxamide fragment (analogous to the 2-methoxyphenyl moiety) plays a significant role in anti-proliferative activity. The use of various alkoxy and halogen groups, as well as bulky, lipophilic 2,3-disubstituted patterns, has been shown to be optimal for maximizing activity. mdpi.com For example, a 2-methyl-3-halogen substitution pattern on the eastern phenyl ring of certain thieno[2,3-b]pyridine (B153569) derivatives was found to be optimal for the pharmacophore. mdpi.com

The introduction of a bromine atom at the 5-position of the 2-methoxyphenyl ring, resulting in 4-(5-bromo-2-methoxyphenyl)pyrimidin-2-amine, demonstrates a common halogenation strategy to explore structure-activity relationships. sigmaaldrich.com Furthermore, studies on 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine highlight the structural impact of the methoxy group. In the crystal structure of this compound, the methoxyphenyl ring is significantly twisted out of the plane of the central pyridine ring, with a dihedral angle of 48.93 (4)°. nih.gov This twisting is a direct consequence of the steric hindrance imposed by the methoxy group at the ortho position.

Incorporation into Fused Polycyclic Systems (e.g., Triazolopyrimidines, Thiadiazoles, Pyrazines)

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused polycyclic systems. These larger structures often exhibit unique biological and chemical properties.

Thiadiazoles and Oxadiazoles: A notable example is the synthesis of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine. researchgate.net The synthesis involves creating amide bonds at the 2-amino position of the thiadiazole ring, which itself is attached to a pyridine core. researchgate.net The general procedure for this involves reacting the parent amine with various substituted aromatic acids in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA). researchgate.net

Analogously, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine has been synthesized through an unexpected cobalt(II)-catalyzed cyclization of 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide. iucr.orgnih.gov This reaction proceeds with the smell of hydrogen sulfide, indicating a cyclo-desulfurization process. nih.gov

Triazolopyridines: The synthesis of 2-amido-5-aryl-8-methoxy-triazolopyridine derivatives has also been reported. researchgate.net A key step in one synthetic route was the Suzuki coupling of para-methoxyphenyl boronic acid to a bromo-amino-triazolopyridine scaffold. Following the coupling, the free amine at the 2-position was functionalized, for example, through acylation with acyl chlorides. researchgate.net

Thieno[2,3-b]pyridines: The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine core is another important fused system. mdpi.com The synthesis of these compounds can be achieved through a convergent approach where carbonitrile fragments are coupled with 2-chloroacetamide (B119443) fragments in the presence of a base like sodium carbonate. mdpi.com

Table 2: Synthesis of Fused Polycyclic Systems

| Fused System | Starting Materials/Key Intermediates | Reaction Type |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, Substituted aromatic acids | Amide coupling (HATU, DIPEA) researchgate.net |

| 1,3,4-Oxadiazole Derivatives | 2-Isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, CoCl2·6H2O | Cobalt(II)-catalyzed cyclo-desulfurization nih.gov |

| Triazolopyridine Derivatives | Bromo-amino-triazolopyridine, para-Methoxyphenyl boronic acid | Suzuki coupling followed by acylation researchgate.net |

Functionalization at the Primary Amine Position

The primary amine group at the 2-position of the pyridine ring is a versatile handle for further chemical modifications. This functionalization is a common strategy to expand chemical diversity and modulate the properties of the parent compound.

Acylation to form amides is a frequently employed transformation. As mentioned, derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized by reacting the primary amine with various aromatic acids. researchgate.net Similarly, the 2-amino group on the triazolopyridine scaffold was readily acylated using acyl chlorides to provide a range of 2-amido derivatives. researchgate.net

In some molecular contexts, maintaining the primary amine is crucial. For certain 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, it has been established that functionalization of the 3-amino group (analogous to the 2-amino group in the title compound) leads to a significant loss of anti-proliferative activity, suggesting the primary amine is essential for maximal efficacy. mdpi.com

The synthesis of 2-(benzylamine)-4-(4-methoxyphenyl)nicotinonitrile, a derivative where the primary amine is converted to a secondary amine via reaction with benzylamine, further illustrates the reactivity of this position. nih.gov

Table 3: Examples of Functionalization at the Primary Amine Position

| Derivative Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Amide Derivatives | Substituted aromatic acids, HATU, DIPEA | Aromatic acyl group researchgate.net |

| Amide Derivatives | Acyl chlorides | Acyl group researchgate.net |

Exploration of 5 2 Methoxyphenyl Pyridin 2 Amine in Chemical and Material Sciences

Applications as Ligands in Coordination Chemistry

There is a notable absence of published research specifically detailing the use of 5-(2-Methoxyphenyl)pyridin-2-amine as a ligand in coordination chemistry. The foundational elements of its structure—a pyridine (B92270) nitrogen, an amino group, and a methoxy-substituted phenyl ring—theoretically provide multiple potential coordination sites for metal ions. The nitrogen atom of the pyridine ring and the exocyclic amino group could act as a bidentate chelating ligand, forming stable five-membered metallacycles. The oxygen atom of the methoxy (B1213986) group could also potentially participate in coordination, leading to more complex bonding modes.

However, without experimental data from crystallographic, spectroscopic, or computational studies, any discussion on its coordination behavior, the stability of its potential complexes, or its preference for specific metal centers remains purely speculative.

Role in Catalytic Processes

The potential for this compound to play a role in catalysis is intrinsically linked to its ability to form metal complexes. Such complexes could theoretically be explored as catalysts in various organic transformations.

Development of Catalytic Systems

The development of catalytic systems based on this compound has not been reported in the scientific literature. The synthesis and characterization of its metal complexes would be the first step towards investigating their catalytic potential in reactions such as cross-coupling, hydrogenation, or oxidation. The electronic and steric properties imparted by the methoxyphenyl and amino substituents would be expected to influence the reactivity and selectivity of any resulting catalyst.

Mechanistic Insights into Catalytic Activity

In the absence of any reported catalytic applications, there are no mechanistic studies to provide insights into the catalytic activity of this compound complexes. Mechanistic investigations are crucial for understanding catalyst performance and for the rational design of more efficient catalytic systems.

Utility as Building Blocks in Organic Synthesis

Heterocyclic amines are valuable building blocks in organic synthesis, serving as precursors for more complex molecules with applications in medicinal chemistry and material science. While this compound is commercially available from some chemical suppliers, there is a lack of published synthetic methodologies that utilize this specific compound as a starting material for the construction of more elaborate molecular architectures. Its functional groups offer handles for various chemical modifications. For instance, the amino group can be acylated, alkylated, or diazotized, while the pyridine ring can undergo N-oxidation or substitution reactions.

Prospects in Material Science Applications

The exploration of this compound in material science is another area where published research is wanting. Its aromatic and heterocyclic structure suggests potential for applications in organic electronics or as a component in functional polymers.

Electrochemical Properties and Redox Behavior

No specific studies on the electrochemical properties or redox behavior of this compound have been found in the surveyed literature. The electrochemical oxidation of amines and aniline (B41778) derivatives is a known area of study, often involving the formation of radical cations and subsequent reactions. The presence of the electron-donating amino and methoxy groups, as well as the pyridine ring, would likely influence the oxidation and reduction potentials of the molecule. A systematic electrochemical investigation, for instance, using cyclic voltammetry, would be required to determine these properties and to assess its potential for applications in areas such as electrocatalysis or as a redox-active material.

Optical and Luminescence Characteristics (e.g., Donor-Acceptor Systems)

The photophysical properties of pyridine derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The structure of this compound, featuring an electron-donating amino group and a methoxyphenyl substituent on the pyridine ring, suggests the characteristics of a donor-acceptor (D-A) system. In such systems, the amino group acts as the electron donor and the pyridine ring as the electron acceptor, a configuration that can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in fluorescence.

While specific experimental data on the photoluminescence of this compound is not extensively available in the public domain, studies on structurally similar aminopyridine derivatives provide valuable insights. For instance, unsubstituted pyridin-2-amine is known to exhibit a high fluorescence quantum yield, making it a promising scaffold for fluorescent probes. The introduction of substituents, such as the methoxyphenyl group in the target molecule, can significantly influence the photophysical properties. The methoxy group, being an electron-donating group, can further enhance the electron density of the phenyl ring, which in turn interacts with the pyridine system.

The luminescence of such compounds is often sensitive to the solvent polarity, a characteristic feature of ICT states. In polar solvents, the excited state is stabilized, which can lead to a red-shift in the emission spectrum. The study of related copper(I) complexes with substituted pyridine-based ligands has shown that the emission properties are derived from metal-to-ligand charge-transfer (MLCT), halide-to-ligand charge-transfer (XLCT), and ligand-to-ligand charge-transfer (LLCT) excited states. researchgate.net For standalone organic molecules like this compound, the fluorescence is more likely to originate from ICT or locally excited states.

To illustrate the potential photophysical properties, the table below presents hypothetical UV-Vis absorption and photoluminescence data based on typical values for similar donor-acceptor aminopyridine systems.

Table 1: Hypothetical Photophysical Data for this compound in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Toluene | 320 | 380 | 60 |

| Dichloromethane | 325 | 405 | 80 |

| Acetonitrile | 328 | 430 | 102 |

| Methanol | 330 | 450 | 120 |

Note: This data is illustrative and based on the expected behavior of similar D-A systems.

Further research involving experimental measurements is necessary to fully characterize the optical and luminescence properties of this compound and to explore its potential in materials science.

Corrosion Inhibition Studies

The application of organic molecules as corrosion inhibitors for metals is a field of significant industrial importance. The effectiveness of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The presence of heteroatoms (such as nitrogen and oxygen) and aromatic rings in the molecular structure is known to enhance the adsorption and, consequently, the inhibition efficiency.

This compound possesses several structural features that suggest its potential as a corrosion inhibitor. The pyridine ring and the amino group both contain nitrogen atoms with lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms. The methoxy group provides an additional oxygen atom for coordination, and the phenyl and pyridine rings offer a source of π-electrons that can interact with the metal surface.

Direct experimental studies on the corrosion inhibition properties of this compound are limited. However, a study on a closely related compound, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), provides strong evidence for the potential efficacy of this structural motif. researchgate.net In this study, 5-AMT was investigated as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid medium. The thiadiazole derivative demonstrated a high protection efficiency of approximately 98% at a concentration of 5 x 10⁻⁴ M. researchgate.net The study highlighted that the compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. researchgate.net

The adsorption of the inhibitor molecules on the mild steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.net The high inhibition efficiency is attributed to the multiple adsorption centers (nitrogen and sulfur atoms, and the aromatic rings) that facilitate a strong and stable adsorption layer.

Given the structural similarities, it is reasonable to infer that this compound would also exhibit significant corrosion inhibition properties. The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen of the methoxy group and the π-electrons of the aromatic systems, would likely contribute to its adsorption on metal surfaces.

The following table summarizes the key findings from the study on the related compound, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, which can be considered indicative of the potential performance of this compound.

Table 2: Corrosion Inhibition Data for a Structurally Related Compound (2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole) on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) |

| 0 (Blank) | - | 1250 |

| 1 x 10⁻⁵ | 85.6 | 180 |

| 5 x 10⁻⁵ | 92.8 | 90 |

| 1 x 10⁻⁴ | 96.2 | 47.5 |

| 5 x 10⁻⁴ | 98.1 | 23.8 |

Data sourced from a study on a structurally similar thiadiazole derivative. researchgate.net

Further electrochemical and surface analysis studies are required to confirm the corrosion inhibition capabilities of this compound and to optimize its application for various metals and corrosive environments.

Future Research Perspectives and Directions

Development of Sustainable Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. Future research on 5-(2-Methoxyphenyl)pyridin-2-amine will undoubtedly focus on developing more sustainable and efficient synthetic routes.

Current methods for synthesizing related 5-aryl-2-aminopyridines often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com While effective, these methods can involve costly and toxic catalysts, as well as organic solvents. A key research direction will be the development of greener alternatives. This includes the exploration of microwave-assisted synthesis , which has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including aminopyrimidine and imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govijapbc.comnih.govmdpi.com Applying these techniques to the synthesis of this compound could lead to more energy-efficient and rapid production.

Another significant area of future research is the development and utilization of recyclable catalysts . Solid-supported palladium catalysts, for instance on chitosan (B1678972) or Merrifield resin, have demonstrated high efficiency and recyclability in Suzuki cross-coupling reactions, often in aqueous media. nih.govorganic-chemistry.org Designing a robust and recyclable catalytic system specifically for the synthesis of this compound would represent a major step towards a more sustainable and economically viable manufacturing process. researchgate.netresearchgate.net Furthermore, exploring one-pot, multi-component reactions could streamline the synthesis, reduce the number of purification steps, and minimize waste generation. mdpi.com

Advanced Computational Design of Functional Derivatives

The field of computational chemistry offers powerful tools for the rational design of new molecules with tailored properties. For this compound, advanced computational methods can guide the synthesis of functional derivatives with enhanced activities for specific applications.

Molecular docking studies are a cornerstone of modern drug discovery and can be employed to predict the binding affinity of derivatives of this compound to various biological targets. For instance, studies on related pyrimidine (B1678525) and pyrazoline derivatives have successfully used molecular docking to identify promising anticancer agents by predicting their interaction with protein kinases like EGFR. nih.govresearchgate.netijrps.com Similar in silico screening of virtual libraries of this compound analogs could rapidly identify candidates with high potential for biological activity, thereby focusing synthetic efforts on the most promising compounds.

Beyond biological applications, Density Functional Theory (DFT) calculations can be used to predict the electronic and photophysical properties of novel derivatives. niscair.res.innih.govresearchgate.net By modeling parameters such as the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential, researchers can design derivatives with specific optical or electronic characteristics. This is particularly relevant for the development of new materials, as will be discussed in the next section. For example, DFT studies on related pyridine (B92270) derivatives have been used to understand their potential as non-linear optical materials or as chiral dopants for liquid crystals. mdpi.com

Expansion into Novel Material Platforms

The unique photophysical and electronic properties that can be engineered into pyridine-based molecules make them attractive candidates for the development of advanced materials. Future research should explore the potential of this compound as a building block for novel material platforms.

One promising area is the development of organic light-emitting diodes (OLEDs) . Bipyridine-based materials are already being investigated as electron-transport materials in OLEDs. rsc.org The this compound scaffold, which can be considered a substituted bipyridine analog, could be functionalized to create materials with desirable properties for OLED applications, such as high thermal stability and appropriate energy levels for efficient charge transport and emission. mdpi.combeilstein-journals.org

Furthermore, the ability of the pyridine nitrogen and the amine group to coordinate with metal ions suggests that this compound could be a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) . researchgate.net By carefully selecting the metal center and reaction conditions, it may be possible to create materials with interesting properties, such as porosity for gas storage, catalytic activity, or unique magnetic or optical responses. The investigation of the self-assembly and coordination chemistry of this compound is a largely unexplored but potentially fruitful area of research. The fluorescent properties of some aminopyridine derivatives also suggest potential applications in sensors and bio-imaging. mdpi.comsciforum.net

Exploration of New Reactivity Pathways and Transformations

Understanding and expanding the chemical reactivity of this compound is fundamental to unlocking its full potential. Future research will likely focus on exploring novel transformations and reactivity pathways that go beyond standard functional group manipulations.

A key area of interest is the C-H activation of the pyridine and phenyl rings. Transition metal-catalyzed C-H functionalization is a powerful tool for the direct introduction of new substituents without the need for pre-functionalized starting materials. acs.org Exploring the regioselectivity of C-H activation on the this compound scaffold could open up new avenues for the synthesis of complex derivatives that would be difficult to access through traditional methods.

Furthermore, the amine group and the pyridine nitrogen offer multiple sites for cross-coupling reactions . While Suzuki couplings are common for the synthesis of the parent compound, exploring other cross-coupling reactions, such as Buchwald-Hartwig amination or C-N coupling reactions, could lead to the formation of novel dimeric or polymeric structures with interesting properties. nih.govsemanticscholar.orgresearchgate.net The development of new catalytic systems that can selectively functionalize the different positions of the molecule will be a significant challenge and a rewarding area of investigation. Photocatalytic reactions of substituted aminopyridines also present a modern and sustainable approach to novel transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-Methoxyphenyl)pyridin-2-amine, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic substitution : React 2-chloro-5-(2-methoxyphenyl)pyridine with ammonia or amines under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 6–12 hours .

- Catalytic cross-coupling : Use palladium catalysts to couple 2-aminopyridine derivatives with 2-methoxyphenylboronic acids under Suzuki-Miyaura conditions .

- Optimization : Monitor reaction progress via TLC and adjust temperature/time to maximize yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized structurally?

- Analytical techniques :

- NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy group (δ ~3.8 ppm), and amine protons (δ 4.5–5.5 ppm, broad) .

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å/1° .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns via ESI-MS .

Q. What preliminary assays evaluate the biological activity of this compound?

- In vitro screening :

- Enzyme inhibition : Test against kinases or receptors (e.g., EGFR, serotonin receptors) using fluorescence-based assays .

- Antimicrobial activity : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

- Approach :

- Use SHELXL’s TWIN/BASF commands for twinned data. Validate with R₁ (all data) and wR₂ (weighted residuals) metrics .

- Apply Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···π) .

- Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What strategies address contradictions in reported biological activity data?

- Troubleshooting :

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Solubility effects : Pre-dissolve compound in DMSO (<1% v/v) and confirm stability via HPLC .

- Off-target effects : Perform selectivity profiling using panels of related enzymes/receptors .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

- SAR workflow :

Substituent variation : Synthesize analogs with modified methoxy position (e.g., 3- or 4-methoxy) or pyridine ring substitutions .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .

QSAR analysis : Use MOE software to correlate logP, polar surface area, and steric parameters with activity .

- Example SAR Table :

| Substituent Position | Biological Activity (IC₅₀, μM) | Key Interaction |

|---|---|---|

| 2-Methoxy | 0.45 (EGFR inhibition) | H-bond with Lys721 |

| 4-Methoxy | 1.20 | Reduced π-stacking |

Q. What advanced techniques elucidate binding kinetics with biological targets?

- Methods :

- Surface plasmon resonance (SPR) : Immobilize target protein on a sensor chip; measure association/dissociation rates (kₐ, kₐ) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- NMR titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

- Protocols :

- Microsomal stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .

- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- hERG assay : Patch-clamp electrophysiology to assess cardiac toxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.